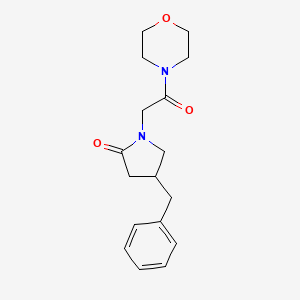
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol" belongs to the family of pyrazole phenols, which are known for their versatile chemical and physical properties, making them of interest in various scientific and industrial fields. This compound, due to its unique structure, may exhibit interesting biological, chemical, and physical properties.
Synthesis Analysis
Synthesis of related pyrazole compounds involves multi-step chemical reactions, starting from basic phenol or pyrazole derivatives. These processes often involve reactions such as cyclization, alkylation, and etherification. For instance, the synthesis of related pyrazole derivatives has been achieved through reactions involving ethoxycarbonyl and phenolic derivatives, indicating that similar methods could be applied to synthesize the compound (Bercean, Niþu, Badea, Creanga, & Csunderlik, 2008).
Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized using techniques such as X-ray diffraction, NMR, and quantum chemical calculations. These methods provide detailed information on bond lengths, angles, and molecular geometry, which are crucial for understanding the compound's reactivity and properties. For example, quantum chemical and spectroscopic studies have been conducted on similar compounds, providing insights into their molecular parameters and electronic structure (Saraçoǧlu & Cukurovalı, 2013).
Chemical Reactions and Properties
Pyrazole phenols undergo various chemical reactions, including hydrogen bonding, electrophilic substitution, and coupling reactions. These reactions are influenced by the compound's electronic structure, as demonstrated through molecular docking and quantum chemical calculations. The reactivity can be predicted by analyzing the molecule's frontier molecular orbitals, electrostatic potential, and natural bond orbital analysis (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for practical applications. These properties can be inferred from related compounds' spectroscopic and X-ray crystallography studies. For example, studies on similar pyrazole derivatives have shown how intermolecular interactions, such as hydrogen bonds, influence the compound's physical state and stability (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Propriétés
IUPAC Name |
5-ethoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-15-10-12(2)17(16(22)11-15)18-19(13(3)20-21-18)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMTGOJYJZULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C2=NNC(=C2OC3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6669030 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)
![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)

![2-{[rel-(3R,4S)-3-amino-4-(2-hydroxyethyl)-1-pyrrolidinyl]methyl}-6-fluoro-4-quinolinol dihydrochloride](/img/structure/B5676599.png)


![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)



![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)
![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5676666.png)
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)